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Introduction: The Significance of Small Peptide
Analysis
Small peptides, chains of amino acids, are at the forefront of biomedical research and drug

development. Their roles as signaling molecules, biomarkers, and therapeutic agents

necessitate precise and sensitive analytical methods for their characterization and

quantification. Mass spectrometry (MS) has emerged as the cornerstone technology for peptide

analysis, offering unparalleled specificity, sensitivity, and speed.[1][2] This application note

provides a comprehensive guide for researchers, scientists, and drug development

professionals on the mass spectrometric analysis of small peptide fragments. We will delve into

the critical stages of the workflow, from sample preparation to data interpretation, emphasizing

the rationale behind experimental choices to ensure robust and reproducible results.

I. The Foundation: Meticulous Sample Preparation
The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[1]

Therefore, meticulous sample preparation is paramount. The primary goals are to extract the

peptides of interest, remove interfering substances, and concentrate the sample for optimal

analysis.
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For peptides derived from proteins (a "bottom-up" proteomics approach), the initial steps

involve cell lysis and protein extraction.[3][4] It is crucial to select a lysis buffer that efficiently

solubilizes proteins while being compatible with downstream enzymatic digestion and MS

analysis. Detergents, often used for cell lysis, must be removed as they can suppress

ionization and contaminate the instrument.[3][5]

Following extraction, proteins are typically denatured, reduced, and alkylated to unfold the

protein and make it accessible to proteolytic enzymes. Trypsin is the most commonly used

enzyme as it cleaves C-terminal to lysine and arginine residues, generating peptides of a

suitable size for MS analysis.

B. Peptide Cleanup: The Role of Solid-Phase Extraction
(SPE)
Crude peptide samples often contain salts, detergents, and other contaminants that can

interfere with MS analysis.[3][6] Solid-phase extraction (SPE) is a widely used technique for

sample cleanup and concentration.[6][7][8] Reversed-phase SPE (RP-SPE) is particularly

effective for peptides, which are retained on a hydrophobic stationary phase while polar

contaminants are washed away. The peptides are then eluted with a solvent of higher organic

content.[9]

Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Cleanup[6][7]

Sorbent Conditioning: Condition the SPE cartridge (e.g., C18) with a high organic solvent

(e.g., 100% acetonitrile).

Equilibration: Equilibrate the cartridge with an aqueous, low organic solvent (e.g., 0.1%

trifluoroacetic acid in water).

Sample Loading: Load the acidified peptide sample onto the cartridge.

Washing: Wash the cartridge with the equilibration buffer to remove salts and other polar

impurities.

Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 50-80%

acetonitrile with 0.1% formic acid).[1]
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Drying: Dry the eluted sample in a vacuum centrifuge.

Reconstitution: Reconstitute the dried peptides in a solvent compatible with the subsequent

MS analysis (e.g., 0.1% formic acid in water).

Causality: The choice of a reversed-phase sorbent allows for the selective retention of peptides

based on their hydrophobicity, while the wash steps effectively remove hydrophilic

contaminants. The final elution with a high organic solvent disrupts the hydrophobic

interactions, releasing the purified peptides.

C. Peptide Quantification
Accurate quantification of the peptide sample before MS analysis is crucial to ensure optimal

loading onto the LC column and to enable comparative studies.[4][10] Several methods are

available, including UV spectrophotometry at 280 nm and colorimetric assays. However, for

complex mixtures, fluorometric peptide assays often provide better accuracy.[10]

II. Generating Ions: Ionization Techniques
Once the sample is prepared, the peptides must be ionized to be analyzed by the mass

spectrometer. The two most common "soft" ionization techniques for peptides are Electrospray

Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[11][12]

A. Electrospray Ionization (ESI)
ESI is a technique that generates gaseous ions from a liquid solution.[13] It is particularly well-

suited for coupling with liquid chromatography (LC) for the analysis of complex peptide

mixtures.[14] In ESI, a high voltage is applied to a liquid containing the analyte, creating a fine

spray of charged droplets. As the solvent evaporates, the charge density on the droplets

increases, eventually leading to the formation of gas-phase ions.[13] A key characteristic of ESI

is the production of multiply charged ions, which extends the mass-to-charge (m/z) range of the

mass analyzer.[13][15]

Causality: The formation of multiply charged ions in ESI is advantageous as it brings larger

peptides into the m/z range of most mass analyzers. The degree of multiple charging can be

influenced by the pH of the solution; acidic conditions promote protonation and higher charge

states.[11]
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B. Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a solid-state ionization technique where the peptide sample is co-crystallized with a

matrix compound on a target plate.[16] A pulsed laser is fired at the crystals, causing the matrix

to absorb the laser energy and desorb, carrying the peptide molecules into the gas phase and

ionizing them. MALDI typically produces singly charged ions ([M+H]+).[16] It is known for its

high sensitivity and tolerance to salts and buffers.[16]

Causality: The matrix plays a crucial role in MALDI by absorbing the laser energy and

preventing the direct fragmentation of the fragile peptide molecules. The choice of matrix is

critical and depends on the properties of the peptides being analyzed.

III. Separating Ions: Mass Analyzers
The mass analyzer is the heart of the mass spectrometer, responsible for separating the ions

based on their m/z ratio. Several types of mass analyzers are commonly used for peptide

analysis, each with its own strengths.

A. Time-of-Flight (TOF)
A TOF analyzer measures the time it takes for an ion to travel a fixed distance after being

accelerated by an electric field.[17] Lighter ions travel faster and reach the detector first.[18]

TOF analyzers are known for their high speed, sensitivity, and theoretically unlimited mass

range.[18][19]

B. Orbitrap
The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a

central electrode.[20][21] The frequency of this motion is directly related to the m/z of the ion.

Orbitrap instruments are renowned for their exceptional mass accuracy and resolution, which is

crucial for distinguishing between peptides with very similar masses.[20][22][23]

C. Quadrupole
A quadrupole mass analyzer consists of four parallel rods to which a combination of

radiofrequency (RF) and direct current (DC) voltages are applied.[24] This creates an electric

field that allows only ions of a specific m/z to pass through to the detector. Quadrupoles are

often used as mass filters in tandem mass spectrometry.[21][24]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25081740/
https://pubmed.ncbi.nlm.nih.gov/25081740/
https://pubmed.ncbi.nlm.nih.gov/25081740/
https://en.wikipedia.org/wiki/Time-of-flight_mass_spectrometry
https://www.emissionsanalytics.com/time-of-flight-mass-spectrometry
https://www.emissionsanalytics.com/time-of-flight-mass-spectrometry
https://www.spectroscopyonline.com/view/time-flight-mass-spectrometry-proteomics-research
https://www.chromatographytoday.com/article/liquid-chromatography/65/thermo-fisher-scientific/enhanced-peptide-identification-using-capillary-uhplc-and-orbitrap-mass-spectrometry/2241/download
https://www.mabion.eu/science-hub/articles/mass-spectrometry-in-peptide-and-protein-analysis/
https://www.chromatographytoday.com/article/liquid-chromatography/65/thermo-fisher-scientific/enhanced-peptide-identification-using-capillary-uhplc-and-orbitrap-mass-spectrometry/2241/download
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-557-LC-MS-Peptides-Complex-Mixtures-AN63499-EN.pdf
https://apps.thermoscientific.com/media/cmd/MSQnQLeadership/AN63515_E%20QExactive_0412S.pdf
https://en.wikipedia.org/wiki/Quadrupole_mass_analyzer
https://www.mabion.eu/science-hub/articles/mass-spectrometry-in-peptide-and-protein-analysis/
https://en.wikipedia.org/wiki/Quadrupole_mass_analyzer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D. Hybrid Instruments
Modern mass spectrometers often combine different types of mass analyzers to leverage their

individual strengths.[21] For example, a Quadrupole-Time-of-Flight (Q-TOF) instrument uses a

quadrupole to select a specific precursor ion, which is then fragmented, and the resulting

fragment ions are analyzed by a high-resolution TOF analyzer.[17] Similarly, a Quadrupole-

Orbitrap (Q-Orbitrap) combines the selection capabilities of a quadrupole with the high-

resolution and accurate-mass measurements of an Orbitrap.[21][23]

IV. Unveiling the Sequence: Fragmentation
Techniques (Tandem MS/MS)
To determine the amino acid sequence of a peptide, tandem mass spectrometry (MS/MS) is

employed. In this process, a specific peptide ion (precursor ion) is selected, fragmented, and

the resulting fragment ions (product ions) are analyzed. The two most common fragmentation

methods are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

[25]

A. Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation technique.[26] The selected precursor ions are

accelerated and collided with an inert gas (e.g., helium, nitrogen, or argon).[26][27] This

collision imparts internal energy to the peptide, causing it to fragment, primarily along the

peptide backbone, producing b- and y-type fragment ions.[25]

Causality: The fragmentation pattern in CID is influenced by the peptide's sequence and the

collision energy. The resulting spectrum of b- and y-ions can be used to deduce the amino acid

sequence.

B. Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a

multiply charged peptide precursor ion.[28][29] This induces fragmentation of the peptide

backbone, producing c- and z-type fragment ions.[29][30] A significant advantage of ETD is its

ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.

[29]
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Causality: ETD is particularly useful for analyzing larger peptides and proteins, as well as those

with PTMs. The fragmentation is less dependent on the peptide sequence compared to CID,

often resulting in more complete sequence coverage.[30][31]

V. Deciphering the Data: Analysis and Quantification
The final step in the workflow is the analysis of the acquired mass spectra. For peptide

identification, the experimental MS/MS spectrum is compared against theoretical spectra

generated from a protein sequence database.

For quantitative analysis, the intensity of the peptide signal (peak height or area) is measured.

[32] In targeted proteomics, specific peptides are monitored using techniques like Selected

Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or Q-

Orbitrap instruments, respectively, providing high sensitivity and specificity for quantification.

[21]

VI. Enhancing Performance: Chemical Derivatization
Chemical derivatization can be employed to improve the performance of peptide analysis by

mass spectrometry.[33] Derivatization can be used to:

Increase Ionization Efficiency: Attaching a permanently charged group (a "fixed charge") to a

peptide can enhance its ionization efficiency, leading to stronger signals.[33][34]

Direct Fragmentation: Derivatizing specific functional groups can influence the fragmentation

pattern, leading to more informative MS/MS spectra.[35][36]

Improve Chromatographic Separation: Modifying the polarity of a peptide can improve its

retention and separation in reversed-phase liquid chromatography.

For instance, derivatizing the carboxyl groups of peptides with a tertiary or quaternary amine

can increase the charge state of the peptide, making it more amenable to ETD fragmentation.

[37]
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Workflow for Mass Spectrometry Analysis of Small
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Caption: Overview of the mass spectrometry workflow for small peptide analysis.

Ionization Techniques Comparison
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Caption: Comparison of ESI and MALDI ionization techniques for peptide analysis.

Fragmentation Methods Comparison
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Caption: Comparison of CID and ETD fragmentation methods for peptide sequencing.

Conclusion
The mass spectrometric analysis of small peptides is a powerful and versatile tool in modern

scientific research and drug development. By understanding the principles and practical

considerations of each step in the workflow, from sample preparation to data analysis,

researchers can generate high-quality, reliable data. The continued advancements in
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instrumentation and methodologies promise to further enhance our ability to unravel the

complex world of peptides and their biological functions.

References
Roth, K. D. W., Huang, Z.-H., Sadagopan, N. & Watson, J. T. Charge derivatization of
peptides for analysis by mass spectrometry. Journal of Mass Spectrometry31, (1996).
Zhang, B., Pirmoradian, M., Zubarev, R. A. & Käll, L. Protein Quantitation Using Mass
Spectrometry. Methods in Molecular Biology1156, 213–223 (2014).
Wells, J. M. & McLuckey, S. A. Collision-induced dissociation (CID) of peptides and proteins.
Methods in Enzymology402, 148–185 (2005).
Metzger, J. W. Analysis of peptide synthesis products by electrospray ionization mass
spectrometry. in Methods in Enzymology vol. 289 573–592 (Academic Press, 1997).
Syka, J. E. P. et al. Peptide and protein sequence analysis by electron transfer dissociation
mass spectrometry. Proceedings of the National Academy of Sciences101, 9528–9533
(2004).

Choosing the solid-phase extraction media for synthetic peptide clean-up | Biotage. [Link].

Electron-transfer dissociation. Wikipedia[Link] (2023).

Coon, J. J., Ulintz, P. J. & Weintraub, R. A. Facile Preparation of Peptides for Mass
Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols1, (2021).
Medzihradszky, K. F. & Burlingame, A. L. The Characteristics of Peptide Collision-Induced
Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer.
Analytical Chemistry71, 369–377 (1999).
Johnson, R. C., Melanson, J. E., Lee, C. J. & Tilley, E. A. Chemical derivatization of peptide
carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry84,
2244–2251 (2012).

Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry |

Chromatography Today. [Link].

Sample preparation for Mass spectrometric analysis. [Link].

Gevaert, K. et al. On-line derivatization of peptides for improved sequence analysis by micro-
column liquid chromatography coupled with electrospray ionization-tandem mass
spectrometry. Journal of Mass Spectrometry35, 1057–1066 (2000).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.biotage.com/blog/choosing-the-solid-phase-extraction-media-for-synthetic-peptide-clean-up
https://en.wikipedia.org/wiki/Electron-transfer_dissociation
https://www.chromatographytoday.com/news/hplc-uhplc/58/thermo-fisher-scientific/enhanced-peptide-identification-using-capillary-uhplc-and-orbitrap-mass-spectrometry/51357
https://www.gbiosciences.com/blogs/our-science-and-technology-blog/sample-preparation-for-mass-spectrometric-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ghesquière, B., Jonckheere, V., Colaert, N., Gevaert, K. & Timmerman, E. Simple Peptide
Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome
Research17, 2999–3004 (2018).

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics

Workflows. [Link].

Jian, W., Edom, R. W., Weng, N. & Jemal, M. Mass spectrometry for the quantification of
bioactive peptides in biological fluids. Mass Spectrometry Reviews26, 389–402 (2007).

Mass spectrometry-based peptide quantification: applications and limitations. [Link].

Tsybin, Y. O., Håkansson, P. & Budnik, B. A. Principles of electron capture and transfer
dissociation mass spectrometry applied to peptide and protein structure analysis. Chemical
Society Reviews40, 3941–3954 (2011).

Choosing the Appropriate Solid Phase Extraction Sorbent for Peptide Library Clean Up.

[Link].

Sandoval, W. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of
Peptides. Current Protocols in Protein Science77, 16.2.1-16.2.11 (2014).

Practical considerations in analysing biologically active peptides by Electrospray Ionisation

(ESI) Mass Spectrometry. European Pharmaceutical Review[Link].

Mass Spectrometry in Peptide and Protein Analysis. Mabion[Link].

Lu, Y., Tan, S., Xu, W. & Ouyang, Z. Targeted Quantification of Peptides Using Miniature
Mass Spectrometry. Journal of Proteome Research19, 2201–2208 (2020).
Huang, L. et al. Dual track time-of-flight mass spectrometry for peptide quantification with
matrix-assisted laser desorption/ionization. Journal of Mass Spectrometry50, 129–134
(2015).
Derivatization of peptides for improved detection by mass spectrometry. in Amino Acids,
Peptides and Proteins vol. 39 123–152 (The Royal Society of Chemistry, 2015).

Orbitrap MS shows so many peptides in one go. Wiley Analytical Science[Link] (2020).

SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://stacks.cdc.gov/view/cdc/114946
https://www.tandfonline.com/doi/abs/10.1586/14789450.2.3.413
https://www.biotage.com/hubfs/Application%20Notes/Posters/Biotage-Poster-Choosing-the-Appropriate-Solid-Phase-Extraction-Sorbent-for-Peptide-Library-Clean-Up-PPS454.pdf
https://www.europeanpharmaceuticalreview.com/article/21688/practical-considerations-in-analysing-biologically-active-peptides-by-electrospray-ionisation-esi-mass-spectrometry/
https://mabion.eu/mass-spectrometry-in-peptide-and-protein-analysis/
https://analyticalscience.wiley.com/do/10.1002/sepspec.16117casyo/full/
https://mass-spec.chem.northwestern.edu/services/sample-prep-guide-proteins-peptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Guzmán, F., Barberis, S. & Illanes, A. Synthetic Peptide Purification via Solid-Phase
Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
Molecules23, 2658 (2018).
Swaney, D. L., McAlister, G. C. & Coon, J. J. A Statistical Analysis of Peptide Electron
Transfer Dissociation Fragmentation Mass Spectrometry. Journal of Proteome Research7,
469–476 (2008).

A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides.

Molecular & Cellular Proteomics[Link].

Derivatization of peptides for improved detection by mass spectrometry. ResearchGate[Link].

MacNeill, R.

Time-of-Flight Mass Spectrometry for Proteomics Research | Spectroscopy Online. [Link].

Clowers, B. H., Dwivedi, P., Steiner, W. E., Hill, H. H. & Bendiak, B. Ion trap/ion
mobility/quadrupole/time-of-flight mass spectrometry for peptide mixture analysis. Journal of
the American Society for Mass Spectrometry16, 660–669 (2005).
Chi, A. et al. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a
straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study.
Journal of the American Society for Mass Spectrometry18, 2009–2017 (2007).

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts[Link] (2022).

Collision-Based Ion-activation and Dissociation. [Link].

Quadrupole mass analyzer. Wikipedia[Link] (2024).

Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass

Spectrometry | Analytical Chemistry. [Link].

Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an

Orbitrap Mass Spectrometer. Journal of Proteome Research[Link].

Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution. [Link].

Using a Single Quadrupole Mass Spectrometer to Check Peptide Synthesis and Analyze

Impurities. [Link].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.mcponline.org/article/S1535-9476(20)33206-6/fulltext
https://www.researchgate.net/publication/283833299_Derivatization_of_peptides_for_improved_detection_by_mass_spectrometry
https://www.spectroscopyonline.com/view/time-flight-mass-spectrometry-proteomics-research
https://phys.libretexts.org/Bookshelves/Biological_Physics/Structural_Methods_in_Molecular_Biophysics(Aabel)(Public_Draft)/06%3A_Mass_Spectrometry/6.03%3A_Electrospray_Ionization(ESI)_Mass_Spectrometry
https://www.analyteguru.com/collision-based-ion-activation-and-dissociation/
https://en.wikipedia.org/wiki/Quadrupole_mass_analyzer
https://pubs.acs.org/doi/10.1021/ac202157d
https://pubs.acs.org/doi/10.1021/acs.jproteome.3c00826
https://www.sepscience.com/mass-spectrometry/time-of-flight-mass-spectrometry-tof-ms-speed-sensitivity-resolution
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/lcms/applications/application_note/01-00625-en_lcms-2050_peptide_synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time-of-flight mass spectrometry. Wikipedia[Link] (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. info.gbiosciences.com [info.gbiosciences.com]

2. tandfonline.com [tandfonline.com]

3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics
Workflows - PMC [pmc.ncbi.nlm.nih.gov]

4. stacks.cdc.gov [stacks.cdc.gov]

5. massspec.unm.edu [massspec.unm.edu]

6. documents.thermofisher.com [documents.thermofisher.com]

7. biotage.com [biotage.com]

8. bioanalysis-zone.com [bioanalysis-zone.com]

9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple,
Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

10. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC
[pmc.ncbi.nlm.nih.gov]

11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

12. phys.libretexts.org [phys.libretexts.org]

13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

14. Analysis of peptide synthesis products by electrospray ionization mass spectrometry -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://en.wikipedia.org/wiki/Time-of-flight_mass_spectrometry
https://www.benchchem.com/product/b572552?utm_src=pdf-custom-synthesis
https://info.gbiosciences.com/blog/sample-preparation-for-mass-spectrometric-analysis
https://www.tandfonline.com/doi/abs/10.1586/14789450.2.3.381
https://pmc.ncbi.nlm.nih.gov/articles/PMC8011989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8011989/
https://stacks.cdc.gov/view/cdc/119170/cdc_119170_DS1.pdf
https://massspec.unm.edu/pdfs/SAMPLE%20PREPARATION%20GUIDE.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-21236-SP-SOLA-HRP-Peptide-Clean-Up-AN21236-EN.pdf
https://www.biotage.com/literature/application-note/spe-media-synthetic-peptide-clean-up
https://www.bioanalysis-zone.com/solid-phase-extraction-principal-option-peptide-bioanalytical-sample-preparation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7114614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7114614/
https://www.europeanpharmaceuticalreview.com/article/22269/practical-considerations-analysing-biologically-active-peptides-electrospray-ionisation-esi-mass-spectrometry/
https://phys.libretexts.org/Courses/University_of_California_Davis/Biophysics_241%3A_Membrane_Biology/06%3A_Experimental_Characterization_-_Mass_Spectrometry_and_Atomic_Force_Microscopy/6.03%3A_Electrospray_Ionization_(ESI)_Mass_Spectrometry
https://www.creative-proteomics.com/support/electrospray-ionization.htm
https://pubmed.ncbi.nlm.nih.gov/9353735/
https://pubmed.ncbi.nlm.nih.gov/9353735/
https://pubs.acs.org/doi/10.1021/ac2024969
https://pubmed.ncbi.nlm.nih.gov/25081740/
https://pubmed.ncbi.nlm.nih.gov/25081740/
https://en.wikipedia.org/wiki/Time-of-flight_mass_spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution | Emissions
Analytics — Emissions Analytics [emissionsanalytics.com]

19. spectroscopyonline.com [spectroscopyonline.com]

20. chromatographytoday.com [chromatographytoday.com]

21. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

22. documents.thermofisher.com [documents.thermofisher.com]

23. apps.thermoscientific.com [apps.thermoscientific.com]

24. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

25. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK
[thermofisher.com]

26. Collision-induced dissociation (CID) of peptides and proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]

28. pnas.org [pnas.org]

29. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]

30. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass
Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

31. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a
straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study -
PMC [pmc.ncbi.nlm.nih.gov]

32. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

33. books.rsc.org [books.rsc.org]

34. researchgate.net [researchgate.net]

35. Charge derivatization of peptides for analysis by mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

36. On-line derivatization of peptides for improved sequence analysis by micro-column liquid
chromatography coupled with electrospray ionization-tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

37. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer
dissociation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: A Guide to Mass Spectrometry
Analysis of Small Peptide Fragments]. BenchChem, [2026]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.emissionsanalytics.com/time-of-flight-mass-spectrometry
https://www.emissionsanalytics.com/time-of-flight-mass-spectrometry
https://www.spectroscopyonline.com/view/time-flight-mass-spectrometry-proteomics-research
https://www.chromatographytoday.com/article/liquid-chromatography/65/thermo-fisher-scientific/enhanced-peptide-identification-using-capillary-uhplc-and-orbitrap-mass-spectrometry/2241/download
https://www.mabion.eu/science-hub/articles/mass-spectrometry-in-peptide-and-protein-analysis/
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-557-LC-MS-Peptides-Complex-Mixtures-AN63499-EN.pdf
https://apps.thermoscientific.com/media/cmd/MSQnQLeadership/AN63515_E%20QExactive_0412S.pdf
https://en.wikipedia.org/wiki/Quadrupole_mass_analyzer
https://www.thermofisher.com/hk/en/home/industrial/mass-spectrometry/mass-spectrometry-learning-center/mass-spectrometry-technology-overview/dissociation-technique-technology-overview.html
https://www.thermofisher.com/hk/en/home/industrial/mass-spectrometry/mass-spectrometry-learning-center/mass-spectrometry-technology-overview/dissociation-technique-technology-overview.html
https://pubmed.ncbi.nlm.nih.gov/16401509/
https://pubmed.ncbi.nlm.nih.gov/16401509/
https://www.thermofisher.com/blog/analyteguru/collision-based-ion-activation-and-dissociation/
https://www.pnas.org/doi/10.1073/pnas.0402700101
https://en.wikipedia.org/wiki/Electron-transfer_dissociation
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2836188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3012742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3012742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3012742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3758905/
https://books.rsc.org/books/edited-volume/1482/chapter/954462/Derivatization-of-peptides-for-improved-detection
https://www.researchgate.net/publication/291447934_Derivatization_of_peptides_for_improved_detection_by_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/10224676/
https://pubmed.ncbi.nlm.nih.gov/10224676/
https://pubmed.ncbi.nlm.nih.gov/9276974/
https://pubmed.ncbi.nlm.nih.gov/9276974/
https://pubmed.ncbi.nlm.nih.gov/9276974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3827969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3827969/
https://www.benchchem.com/product/b572552#mass-spectrometry-analysis-of-small-peptide-fragments
https://www.benchchem.com/product/b572552#mass-spectrometry-analysis-of-small-peptide-fragments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b572552#mass-spectrometry-analysis-of-small-
peptide-fragments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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